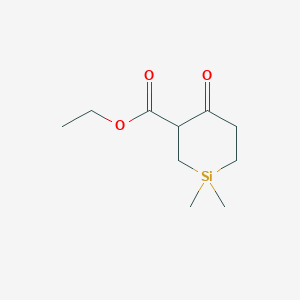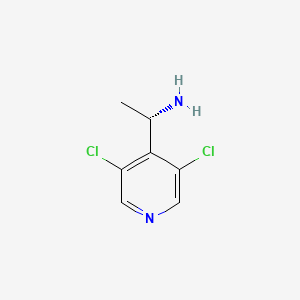![molecular formula C7H14ClNO B12945978 Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities. This compound is often used in scientific research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
In industrial settings, the compound can be synthesized by the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. The resulting isopropyl nor-tropinone is then hydrogenated using an active nickel catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other tropane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tropane derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to specific receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride include:
- Tropine
- Tropanol
- 3α-Tropanol
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity .
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1 |
InChI-Schlüssel |
RGVUEZZFOBZYQJ-VWZUFWLJSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](CC[C@H]1N2)O.Cl |
Kanonische SMILES |
C1CC2C(CCC1N2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


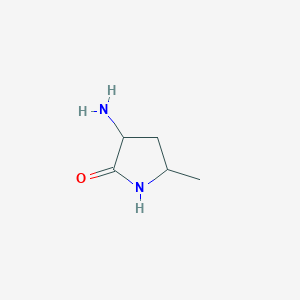
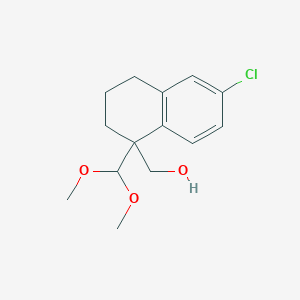
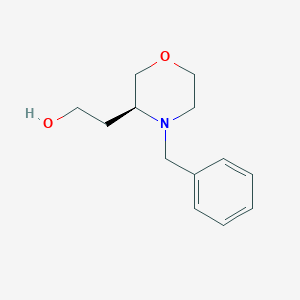
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
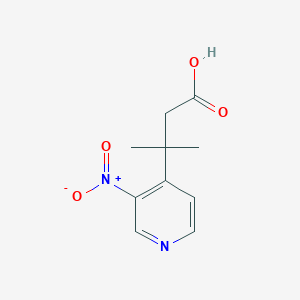
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
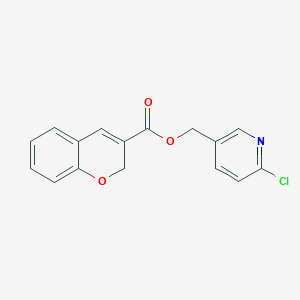

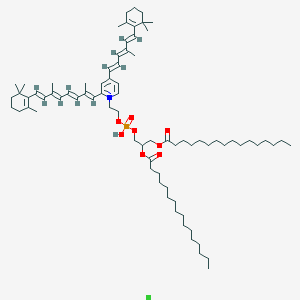

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
